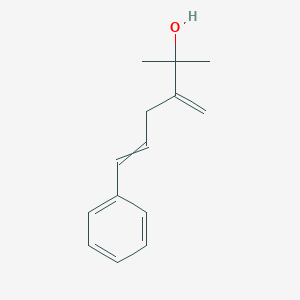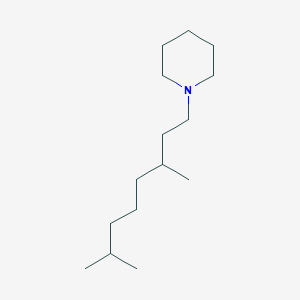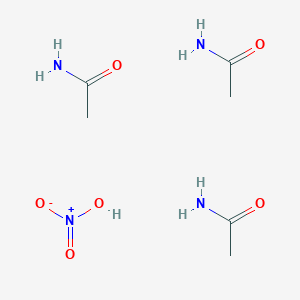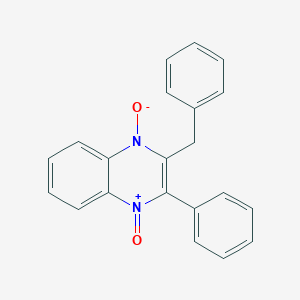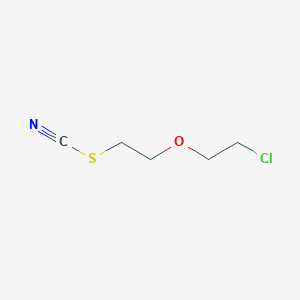![molecular formula C12H18O3 B14633123 5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate CAS No. 56672-00-5](/img/structure/B14633123.png)
5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate: is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate typically involves the use of specific catalysts and reaction conditions to achieve the desired structure. One common method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal alkynes and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of tandem catalysis and efficient synthetic routes are often employed to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in a variety of products depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate has several applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of different catalysts.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the synthesis of other complex molecules or materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can influence biological processes or chemical synthesis. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate is unique due to its specific ring structure and functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer different reactivity profiles or biological activities, making it valuable for targeted research and development.
Eigenschaften
CAS-Nummer |
56672-00-5 |
|---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
(5,5-dimethyl-2-oxo-7-bicyclo[4.2.0]octanyl) acetate |
InChI |
InChI=1S/C12H18O3/c1-7(13)15-10-6-8-9(14)4-5-12(2,3)11(8)10/h8,10-11H,4-6H2,1-3H3 |
InChI-Schlüssel |
ZSIDKMDHEQIJSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CC2C1C(CCC2=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


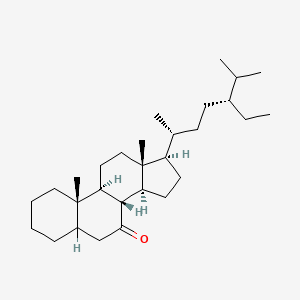

![8-Benzyl-N-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide](/img/structure/B14633066.png)
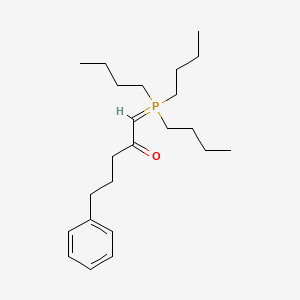

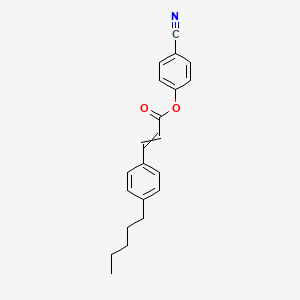

![N-Methyl-N'-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14633087.png)
